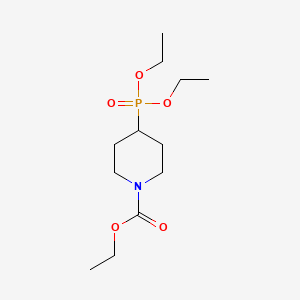
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide, also known as CFM-2, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons.
Wirkmechanismus
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide binds to TRPV1 at a site that is distinct from the capsaicin-binding site and inhibits its activity by reducing the channel open probability and decreasing the single-channel conductance. The inhibition of TRPV1 by N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is reversible and voltage-dependent, and it does not affect the expression or trafficking of the channel.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been shown to reduce pain and inflammation in various animal models of nociception, including thermal, mechanical, and chemical stimuli. It has also been reported to inhibit the release of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting a potential anti-inflammatory effect. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been tested in different cell types, including sensory neurons, immune cells, and cancer cells, and its effects on cell viability, proliferation, and migration have been studied.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is a highly selective inhibitor of TRPV1, which makes it a valuable tool compound for studying the function of this channel in different biological systems. Its potency and specificity allow for the modulation of TRPV1 activity without affecting other ion channels or receptors. However, N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has some limitations, including its low solubility in aqueous solutions, which may require the use of organic solvents or co-solvents for its preparation and administration. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide may also have off-target effects at high concentrations or prolonged exposure, which should be taken into account when interpreting the results of experiments.
Zukünftige Richtungen
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has opened new avenues for the study of TRPV1 and its role in health and disease. Future research may focus on the development of more potent and selective TRPV1 inhibitors, the identification of new TRPV1 modulators, and the elucidation of the mechanisms underlying TRPV1 regulation and function. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide may also have potential therapeutic applications in the treatment of pain, inflammation, and other TRPV1-related disorders, and its safety and efficacy should be further evaluated in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide involves the reaction of 4-fluoro-2-methoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanooxan-4-ylamine and difluoromethoxybenzene in the presence of triethylamine to yield N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide. The synthesis method has been reported in several scientific papers and has been optimized to obtain high yields and purity of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been used as a tool compound to study the function of TRPV1 in various physiological and pathological processes. TRPV1 is involved in the regulation of pain, inflammation, and thermoregulation, and its dysregulation has been implicated in several diseases, including chronic pain, diabetes, and cancer. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, and its effects have been studied in different animal models and cell types.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-9-1-2-10(11(7-9)22-13(16)17)12(20)19-14(8-18)3-5-21-6-4-14/h1-2,7,13H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUIVRONSFROPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)



![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)


![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)
![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)

